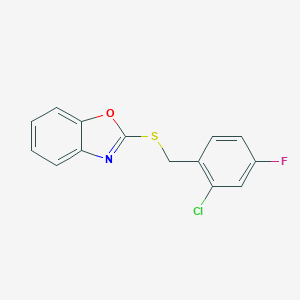![molecular formula C24H24N2O4S B283988 1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)
1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one, also known as DTP, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. DTP is a member of the pyrano[2,3-d]pyrimidine family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. This activity may explain the reported skin whitening effect of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one in lab experiments is its diverse biological activities. This compound has been shown to exhibit antitumor, antiviral, and antibacterial activities, as well as inhibitory effects on certain enzymes. This makes this compound a potentially useful tool for investigating the mechanisms of these biological processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one. One area of interest is the development of new drugs based on the structure of this compound. The diverse biological activities of this compound make it a promising candidate for the development of new drugs for the treatment of cancer, viral infections, and Alzheimer’s disease. Another area of interest is the investigation of the mechanism of action of this compound. Understanding how this compound exerts its biological activities may lead to the development of more effective drugs. Finally, further research is needed to explore the potential applications of this compound in other areas, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound, or this compound, is a novel compound with diverse biological activities. Its potential applications in scientific research make it a promising candidate for the development of new drugs for the treatment of cancer, viral infections, and Alzheimer’s disease. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas.
Méthodes De Synthèse
The synthesis of 1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one has been reported in several studies. One of the most common methods involves the reaction of 2-amino-4,6-dimethylpyrimidine-5-carbonitrile with 4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with thiourea and acetic anhydride to yield this compound. The overall yield of this method is reported to be around 60%.
Applications De Recherche Scientifique
1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one has shown promising results in a variety of scientific research applications. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. In addition, this compound has been shown to inhibit the activity of several enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. These activities make this compound a potential candidate for the development of new drugs for the treatment of cancer, viral infections, and Alzheimer’s disease.
Propriétés
Formule moléculaire |
C24H24N2O4S |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-sulfanylidenepyrano[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H24N2O4S/c1-15-14-24(2,3)30-22-20(15)21(27)25(16-6-10-18(28-4)11-7-16)23(31)26(22)17-8-12-19(29-5)13-9-17/h6-14H,1-5H3 |
Clé InChI |
GJDQGBOUKVYXGX-UHFFFAOYSA-N |
SMILES |
CC1=CC(OC2=C1C(=O)N(C(=S)N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)(C)C |
SMILES canonique |
CC1=CC(OC2=C1C(=O)N(C(=S)N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-4-(2-methylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283905.png)
![6-Amino-4-(3-bromophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283906.png)
![6-Amino-3-(4-chlorophenyl)-4-(4-isopropylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283907.png)
![6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283908.png)
![6-Amino-3-(2-naphthyl)-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283912.png)
![6-Amino-4-(2-hydroxy-3,5-diiodophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283915.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283919.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283920.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283921.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283922.png)

![2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate](/img/structure/B283927.png)

